2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is an organic compound that features a unique combination of functional groups, including a phenylthio group, a pyridinyl group, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the phenylthio group: This step involves the nucleophilic substitution of a suitable leaving group with a thiophenol.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-triazol-2-yl)acetamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring system can influence the compound’s stability, reactivity, and interactions with biological targets, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
2-phenylsulfanyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13(10-22-11-6-2-1-3-7-11)17-15-19-18-14(21-15)12-8-4-5-9-16-12/h1-9H,10H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMWTHBOQBJOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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